

Preclinical Meta-Analysis of SAR125844: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAR125844	
Cat. No.:	B1684697	Get Quote

In the landscape of targeted therapies for cancers driven by aberrant mesenchymal-epithelial transition (MET) signaling, the selective inhibitor **SAR125844** has demonstrated significant preclinical activity. This guide provides a comprehensive meta-analysis of preclinical data on **SAR125844**, offering a direct comparison with other notable MET inhibitors: JNJ-38877605, PF-04217903, crizotinib, and capmatinib. The information herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action and Biochemical Potency

SAR125844 is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] Preclinical studies have shown that it effectively inhibits both wild-type MET and various activating mutants. A summary of the biochemical potency of **SAR125844** and its alternatives against the wild-type MET kinase is presented below.

Compound	Target	IC50 (nM)	Ki (nM)
SAR125844	MET	4.2	2.8
JNJ-38877605	c-Met	4	Not Reported
PF-04217903	c-Met	Not Reported	4.8
Crizotinib	MET	Not Reported	Not Reported
Capmatinib	c-MET	0.13	Not Reported

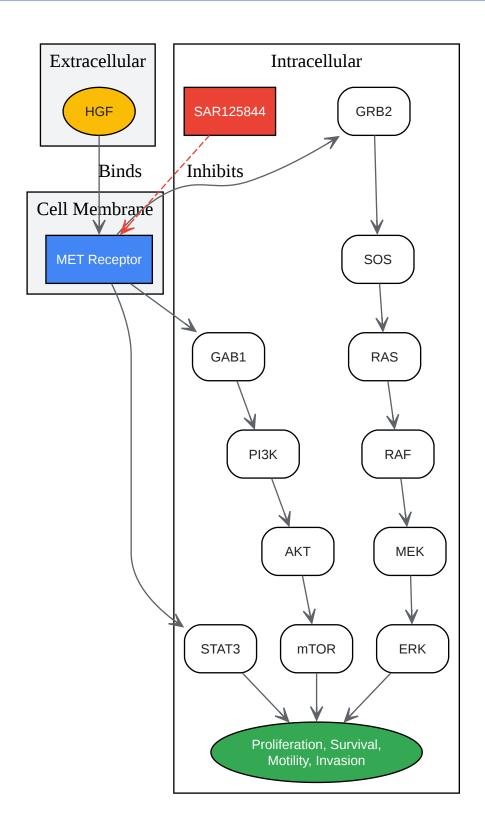
In Vitro Cellular Activity

The anti-proliferative and pro-apoptotic effects of **SAR125844** have been evaluated in a panel of MET-dependent cancer cell lines. The compound has shown potent inhibition of cell growth and induction of apoptosis in cell lines with MET gene amplification. A comparative summary of the in vitro cellular activity is provided below.

Compound	Cell Line	Assay	IC50 (nM)
SAR125844	Hs 746T (Gastric)	Proliferation	Not Reported
SNU-5 (Gastric)	Proliferation	Not Reported	
MKN-45 (Gastric)	Proliferation	Not Reported	
EBC-1 (Lung)	Proliferation	Not Reported	-
NCI-H1993 (Lung)	Proliferation	Not Reported	-
OE-33 (Esophageal)	Proliferation	Not Reported	-
JNJ-38877605	GTL16 (Gastric)	Not Specified	Not Reported
PF-04217903	GTL-16 (Gastric)	Proliferation	12
NCI-H1993 (Lung)	Proliferation	30	
Crizotinib	MDA-MB-231 (Breast)	Proliferation	5160
MCF-7 (Breast)	Proliferation	1500	
SK-BR-3 (Breast)	Proliferation	3850	_
Capmatinib	Various	Not Specified	Not Reported

In Vivo Antitumor Efficacy

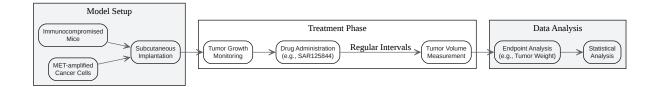
SAR125844 has demonstrated significant dose-dependent tumor regression in preclinical xenograft models of MET-amplified gastric cancer.[2] The following table summarizes the in vivo efficacy of **SAR125844** and its comparators in various tumor models.



Compound	Tumor Model	Dosing	Tumor Growth Inhibition (%)
SAR125844	SNU-5 (Gastric Xenograft)	45 mg/kg, single i.v.	Regression
Hs 746T (Gastric Xenograft)	20 mg/kg, single i.v. (nanoformulation)	Regression	
JNJ-38877605	GTL16 (Gastric Xenograft)	40 mg/kg/day, p.o.	Not Reported
PF-04217903	U87MG (Glioblastoma Xenograft)	1-30 mg/kg, daily p.o.	Dose-dependent
Crizotinib	Not Specified	Not Specified	Not Reported
Capmatinib	MET-driven tumor xenografts	Not Specified	Growth inhibition

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: The HGF/MET signaling pathway and the inhibitory action of SAR125844.

Click to download full resolution via product page

Caption: A generalized experimental workflow for in vivo xenograft studies.

Experimental Protocols Biochemical Kinase Assay

The inhibitory activity of the compounds against MET kinase is typically determined using a biochemical assay. A common method is a radiometric filter-binding assay or a fluorescence-based assay. The general steps include:

- Enzyme and Substrate Preparation: Recombinant human MET kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
- Compound Incubation: The test compounds are serially diluted and incubated with the MET kinase.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [y-33P]ATP).
- Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured. For fluorescence-based assays, the signal is read on a suitable plate reader.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

Cell Proliferation Assay

The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[3] The protocol generally involves:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of the test compounds.
- Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).
- Reagent Addition and Measurement: The appropriate reagent (e.g., CellTiter-Glo® reagent or MTT reagent) is added to each well, and the luminescence or absorbance is measured using a plate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicletreated control cells, and IC50 values are determined.

In Vivo Xenograft Model

The antitumor efficacy of the compounds is evaluated in vivo using xenograft models, typically in immunocompromised mice. The general workflow is as follows:

- Cell Implantation: Human cancer cells with MET amplification are implanted subcutaneously into the flank of immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Mice are randomized into treatment and control groups. The test compounds are administered via a clinically relevant route (e.g., intravenous or oral) at various dose levels and schedules.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

 Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Preclinical Meta-Analysis of SAR125844: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684697#meta-analysis-of-preclinical-studies-involving-sar125844]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com